1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorin with tert-butyl substituents under controlled conditions . The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphorin compounds .
Scientific Research Applications
Chemistry: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorous-containing biomolecules .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of phosphorous-containing drugs and as a tool for studying phosphorous metabolism in biological systems .
Industry: Industrially, 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism by which 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal ions and forming stable complexes that can alter the activity of the metal ions in catalytic processes . Additionally, its interaction with enzymes can inhibit or modify their activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
tBuBrettPhos: A dialkylbiaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Another compound with similar tert-butyl substitutions but with a pyridine ring instead of phosphorin.
Uniqueness: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is unique due to its phosphorin core and the specific arrangement of tert-butyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
173166-52-4 |
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Molecular Formula |
C15H27P3 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-1,3,5-triphosphinine |
InChI |
InChI=1S/C15H27P3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17-10)15(7,8)9/h1-9H3 |
InChI Key |
JRPLWUKIEPYIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PC(=PC(=P1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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